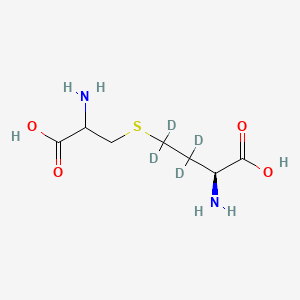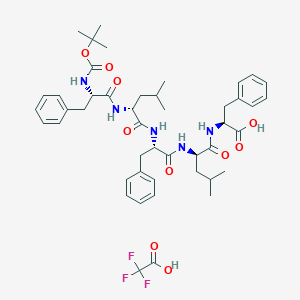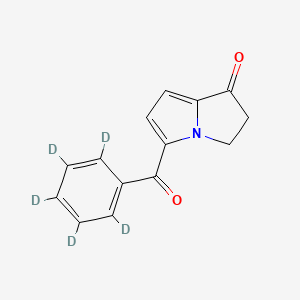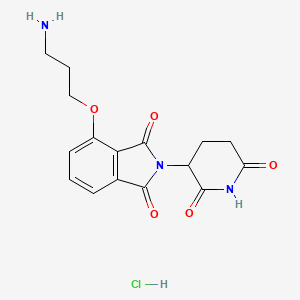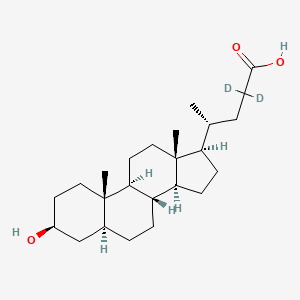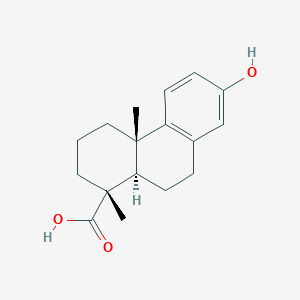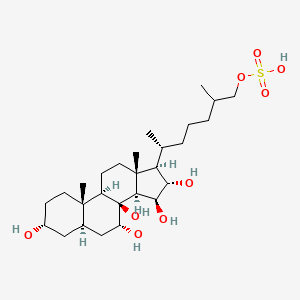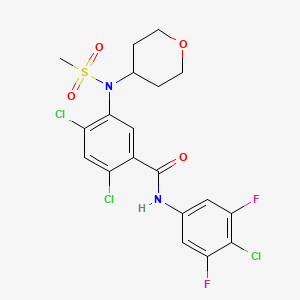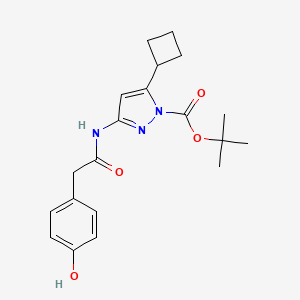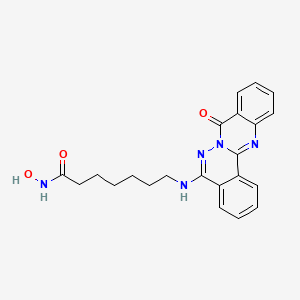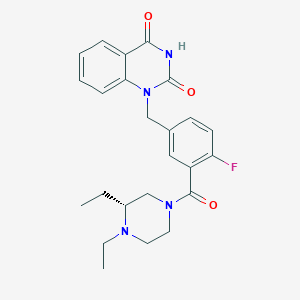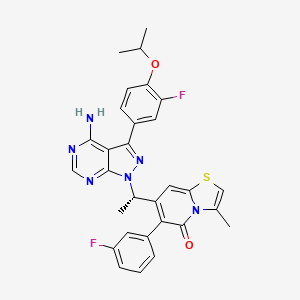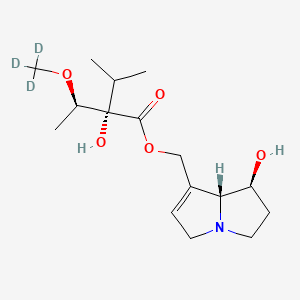
Heliotrine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heliotrine-d3 is a labelled analogue of heliotrine, a monoester pyrrolizidine alkaloid. It is commonly found in the seeds of Heliotropium indicum, a widely used herb in India. This compound is known for its mutagenic activity and ganglion blocking activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heliotrine-d3 involves the incorporation of deuterium atoms into the heliotrine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes purification steps such as chromatography to isolate the desired compound. The final product is then subjected to quality control measures to ensure its purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Heliotrine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of heliotrine N-oxide, while reduction can yield heliotridine.
Scientific Research Applications
Heliotrine-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of heliotrine in various samples.
Biology: Studied for its mutagenic activity and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its ganglion blocking activity.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of heliotrine-d3 involves its interaction with cellular targets, leading to various biological effects. The compound exerts its effects through the following pathways:
Mutagenic Activity: this compound can cause mutations in DNA, leading to changes in cellular function.
Ganglion Blocking Activity: The compound can block the transmission of nerve impulses in ganglia, leading to its potential use as a therapeutic agent.
Comparison with Similar Compounds
Heliotrine-d3 is unique compared to other similar compounds due to its isotopic labeling with deuterium. This labeling allows for more precise studies in various scientific fields. Similar compounds include:
Heliotrine: The non-deuterated analogue of this compound, known for its similar biological activities.
Lasiocarpine: Another pyrrolizidine alkaloid with similar mutagenic and toxic properties.
Echimidine: A related compound with similar chemical structure and biological activities
This compound’s unique isotopic labeling and its diverse applications in scientific research make it a valuable compound for further studies and potential therapeutic applications.
Properties
Molecular Formula |
C16H27NO5 |
|---|---|
Molecular Weight |
316.41 g/mol |
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R)-2-hydroxy-2-propan-2-yl-3-(trideuteriomethoxy)butanoate |
InChI |
InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1/i4D3 |
InChI Key |
LMFKRLGHEKVMNT-PZDFOCAUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H](C)[C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



